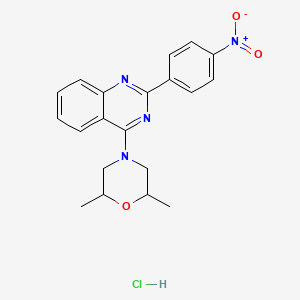
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD 153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Overexpression of EGFR has been implicated in various types of cancers, including lung, breast, and head and neck cancers. PD 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
作用机制
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 inhibits the EGFR tyrosine kinase by binding to its ATP-binding site. The EGFR tyrosine kinase is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Upon activation by ligand binding, the EGFR tyrosine kinase phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways that promote cell proliferation and survival. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 inhibits this process by preventing the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. It also has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has several advantages and limitations for lab experiments. Its small size and high potency make it an ideal candidate for in vitro and in vivo studies. It has been extensively studied for its potential as a therapeutic agent in cancer treatment, and its mechanism of action is well understood. However, its hydrophobic nature and poor solubility in water can make it difficult to work with in certain experimental settings. Its high potency can also lead to off-target effects, which can complicate data interpretation.
未来方向
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has several potential future directions for research. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which can help personalize cancer treatment. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 also has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which warrant further investigation. Overall, 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 remains a promising therapeutic agent in cancer treatment, and further research is needed to fully realize its potential.
合成方法
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 can be synthesized using a four-step process. The first step involves the reaction of 4-nitrophenylacetic acid with 2,6-dimethylmorpholine in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 4-(2,6-dimethyl-4-morpholinyl)phenylacetic acid. The second step involves the reaction of this intermediate with 2-chloro-4-nitrobenzoyl chloride in the presence of triethylamine to form 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline. The third step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035. The final step involves recrystallization to obtain pure 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 hydrochloride.
科学研究应用
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and head and neck cancers. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
属性
IUPAC Name |
2,6-dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3.ClH/c1-13-11-23(12-14(2)27-13)20-17-5-3-4-6-18(17)21-19(22-20)15-7-9-16(10-8-15)24(25)26;/h3-10,13-14H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYWFICLTIVAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)
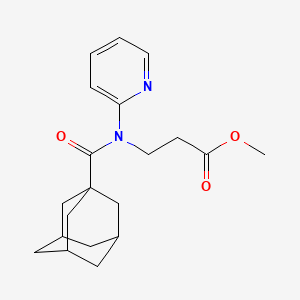
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)
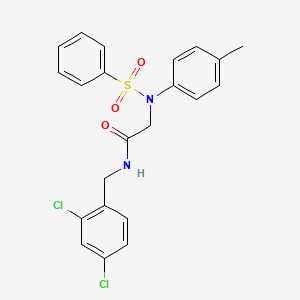
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)
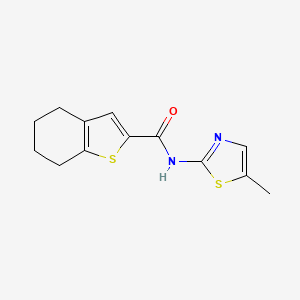
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)
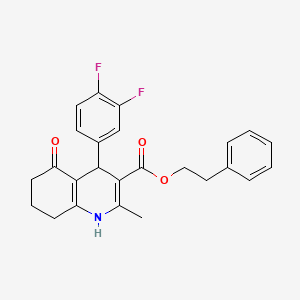

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)